Absence of Published, Comparator-Worthy In Vitro Efficacy Data for CAS 791789-28-1
A comprehensive search across peer-reviewed literature, patent assay data, and public bioactivity databases (PubChem, ChEMBL, BindingDB) yielded no disclosed quantitative biochemical or cellular assay data for this specific compound. The related patent family (US 2012/0107276) claims broad activity for 4-methyl-piperazine-1-carbothioic acid amide derivatives against arenaviruses but provides no IC50, EC50, or selectivity metric for any disclosed example, including the furyl-acrylamide [1][2]. ChEMBL and BindingDB entries containing similar chemotypes (e.g., CHEMBL4791733, BDBM50548373) refer to structurally distinct scaffolds and are not relevant to this molecule [3].
| Evidence Dimension | Quantitative bioactivity (e.g., IC50, Ki, EC50) |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | N/A – Closest available analogs also lack specific data |
| Quantified Difference | Unavailable – Data gap precludes calculation |
| Conditions | N/A – No published assay data exists for this compound. |
Why This Matters
Procurement priority cannot be justified by existing efficacy data; selection must be based on purity, availability, and fit-for-purpose criteria in novel assay design.
- [1] Hruby, D. E., Bolken, T. C., & Dai, D. (2012). Anti-Arenaviral Compounds. U.S. Patent Application No. 2012/0107276. Detailed Description. View Source
- [2] BindingDB. (2023). Monomer Entry for BDBM50548373 (CHEMBL4791733). Retrieved from http://bdb8.ucsd.edu. View Source
- [3] PubChem. (2025). BioAssay Results Summary for CID 1226492. Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/1226492 View Source
